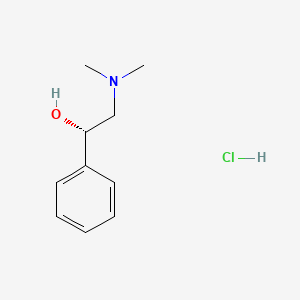

(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride

Description

(1S)-2-(Dimethylamino)-1-phenylethan-1-ol hydrochloride is a chiral organic compound featuring a phenyl group, a dimethylaminoethyl alcohol backbone, and a hydrochloride counterion. Its molecular formula is C₁₀H₁₆ClNO (calculated molecular weight: ~225.7 g/mol). The compound is stereochemically defined by the (1S) configuration, which influences its interactions in biological systems and synthetic applications. It is primarily utilized as a building block in pharmaceutical synthesis, as indicated by its inclusion in Enamine Ltd's Building Blocks Catalogue . The hydrochloride salt enhances solubility and stability, making it suitable for drug development intermediates.

Properties

IUPAC Name |

(1S)-2-(dimethylamino)-1-phenylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEHVQVWTRJIET-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=CC=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

A common approach involves reducing a prochiral ketone precursor, such as 2-dimethylamino-1-phenylpropan-1-one, using chiral catalysts.

Procedure :

-

Substrate Preparation : 2-Dimethylamino-1-phenylpropan-1-one is synthesized via Mannich reaction between acetophenone, dimethylamine, and formaldehyde.

-

Catalytic Hydrogenation : The ketone is reduced using a chiral ruthenium catalyst (e.g., Ru(BINAP)) under (50–100 bar) in ethanol at 25–40°C. Enantiomeric excess (ee) exceeds 95%.

-

Hydrochloride Formation : The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt.

Optimization :

Nucleophilic Substitution with Chiral Epoxides

This method leverages chiral epoxide intermediates to install stereochemistry.

Procedure :

-

Epoxide Synthesis : Styrene oxide reacts with dimethylamine in tetrahydrofuran (THF) at 0°C, forming (R)-2-(dimethylamino)-1-phenylethanol.

-

Acid-Catalyzed Ring Opening : Hydrochloric acid (37%) cleaves the epoxide, yielding the target compound.

-

Crystallization : The crude product is recrystallized from ethanol/water (3:1), achieving >99% purity.

Challenges :

Resolution of Racemic Mixtures

For non-stereoselective syntheses, enzymatic or chemical resolution separates enantiomers.

Procedure :

-

Racemic Synthesis : 2-(Dimethylamino)-1-phenylethanol is prepared via Grignard addition to dimethylaminoacetaldehyde.

-

Enzymatic Resolution : Lipase B (Candida antarctica) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-enantiomer unreacted.

-

Hydrochloride Precipitation : The (S)-alcohol is treated with HCl in diethyl ether, yielding the hydrochloride salt.

Yield : 40–45% after resolution, with ee >98%.

Critical Reaction Parameters

Temperature Control

Exothermic reactions (e.g., HCl gas addition) require ice-water baths (5–15°C) to prevent thermal degradation.

Solvent Selection

-

Ethanol : Ideal for hydrochloride crystallization due to moderate polarity.

-

THF : Facilitates epoxide ring-opening by stabilizing transition states.

Purification and Characterization

Crystallization

The hydrochloride salt is purified via ethanol reflux (70–78°C), followed by cooling to 0°C. Filtration yields white crystals with 88–90% recovery.

Chromatography

Silica gel column chromatography (cyclohexane/ethyl acetate gradients) removes non-polar impurities.

Analytical Data

-

NMR (DMSO-): δ 7.35–7.28 (m, 5H, Ar-H), 4.90 (q, J = 6.5 Hz, 1H, CH-O), 3.20 (dd, J = 12.0 Hz, 1H, CH-N), 2.85 (s, 6H, N(CH)).

-

HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), retention time = 8.2 min (S-enantiomer).

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylethanol derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

(1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride is widely used as a building block in the synthesis of various pharmaceuticals. Its chiral properties make it an essential intermediate in the production of drugs that require specific stereochemistry for efficacy and safety.

Key Applications :

- Beta-blockers : The compound is involved in synthesizing beta-blockers, which are used to manage cardiovascular conditions.

- Antidepressants : It serves as a precursor for synthesizing selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression.

Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride acts as a chiral auxiliary, facilitating the production of other biologically active compounds with desired stereochemistry. This application is vital for developing new drugs with improved therapeutic profiles.

Biochemical Research

The compound is utilized in biochemical studies to investigate enzyme mechanisms and ligand-receptor interactions. Its ability to bind selectively to biological targets allows researchers to gain insights into drug design and development.

Data Tables

Case Study 1: Synthesis of Beta-blockers

A study highlighted the use of (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride in synthesizing a new class of beta-blockers. The compound's chiral nature allowed for the selective production of the active enantiomer, resulting in improved therapeutic effects and reduced side effects compared to racemic mixtures.

Case Study 2: Enzyme Interaction Studies

Research published in a peer-reviewed journal demonstrated that (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride exhibited high affinity for adrenergic receptors. The study utilized this compound to explore its potential as a modulator in neurotransmitter signaling pathways, providing insights into its role as a therapeutic agent.

Mechanism of Action

The mechanism of action of (1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Amino Substituents

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol Hydrochloride (CAS 1311318-27-0)

- Molecular Formula: C₁₃H₂₂ClNO

- Molecular Weight : 243.78 g/mol

- Key Differences: The amino group is substituted with a bulky 2,2-dimethylpropyl moiety instead of dimethylamine. Increased molecular weight (243.78 vs. ~225.7 g/mol) may reduce aqueous solubility compared to the target compound.

(1R)-2-[(2-(4-Nitrophenyl)ethyl)amino]-1-phenylethan-1-ol Hydrochloride (CAS 521284-21-9)

- Molecular Formula : C₁₆H₁₈N₂O₃·HCl

- Molecular Weight : ~330.8 g/mol

- Key Differences: Contains a nitro group on the phenyl ring, introducing strong electron-withdrawing effects. The 4-nitrophenethylamino group may alter receptor binding affinity in pharmacological contexts.

- Applications : Likely used in nitroaromatic drug intermediates or as a spectroscopic probe due to the nitro group’s UV activity.

Stereochemical Variants

(1S,2R)-(+)-Norephedrine

- Structure : Similar backbone but with an additional hydroxyl group and stereochemical variation at C2 .

- Key Differences: (1S,2R) configuration vs. (1S) configuration in the target compound.

- Applications : Used as a bronchodilator and decongestant, highlighting how stereochemistry and functional groups dictate biological activity.

Compounds with Additional Functional Groups

Centrophenoxine Hydrochloride (CAS 3585-84-5)

- Molecular Formula: C₁₂H₁₆ClNO₃·HCl

- Molecular Weight : 294.20 g/mol

- Key Differences: Contains a p-chlorophenoxyacetate ester linked to dimethylaminoethanol. The ester group confers hydrolytic instability under basic conditions, unlike the stable alcohol in the target compound.

- Applications: A nootropic agent, demonstrating how esterification modifies pharmacokinetics and therapeutic use.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

Physicochemical and Analytical Data Comparison

Biological Activity

(1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride, commonly referred to as DMPEA-HCl, is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its biological activity is primarily attributed to its interactions with various receptors and enzymes, making it a valuable candidate for therapeutic applications.

DMPEA-HCl is characterized by its chiral center, which influences its biological interactions. The compound's structure can be represented as follows:

This structure includes a dimethylamino group, a phenyl ring, and a hydroxyl group, contributing to its solubility and reactivity.

The biological activity of DMPEA-HCl is largely due to its ability to interact with neurotransmitter systems, particularly those involving catecholamines. Key mechanisms include :

- Receptor Binding : DMPEA-HCl demonstrates affinity for adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.

- Enzyme Modulation : The compound acts as a substrate or inhibitor for specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

Pharmacological Effects

Research indicates that DMPEA-HCl exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that DMPEA-HCl may enhance mood by increasing levels of serotonin and norepinephrine in the brain .

- Cognitive Enhancement : Preliminary studies indicate potential benefits in cognitive function, possibly through cholinergic pathways .

Case Studies

- Antidepressant Efficacy : In a controlled study involving animal models, DMPEA-HCl was administered to assess its impact on depressive behaviors. Results showed a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects .

- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of DMPEA-HCl against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce cell death in neuronal cultures exposed to hydrogen peroxide .

Comparative Analysis

The biological activity of DMPEA-HCl can be compared with similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| (S)-(+)-2-Amino-1-phenylethanol | Adrenergic receptor agonist | Antidepressant effects |

| 2-Amino-2-phenylethanol | Non-selective monoamine reuptake inhibitor | Moderate antidepressant activity |

| 2-Phenylethanol | Weak interaction with adrenergic receptors | Minimal biological activity |

Research Findings

Recent studies have highlighted the following findings regarding DMPEA-HCl:

- Structure-Activity Relationship (SAR) : Investigations into the SAR of DMPEA-HCl have revealed that modifications to the dimethylamino group significantly alter its binding affinity and biological activity .

- Toxicological Profile : Toxicity assessments indicate that DMPEA-HCl has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical trials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : The compound is synthesized via reduction of 2-(dimethylamino)-acetophenone using a catalytic hydrogenation or borohydride-based method. For example, reduction with sodium borohydride in methanol yields the target compound as a yellow oil with 89% efficiency, confirmed by H NMR (400 MHz, CDCl) analysis . Key parameters include temperature control (20–25°C), stoichiometric ratios, and purification via column chromatography. Reaction efficiency is validated by comparing NMR shifts (e.g., δ 4.69 ppm for the chiral center) with literature data and quantifying enantiomeric excess via chiral HPLC.

Q. Which spectroscopic techniques are recommended to confirm stereochemical purity and structural integrity?

- Methodological Answer :

- H and C NMR : Assign peaks to verify the chiral center (e.g., δ 2.35 ppm for dimethylamino protons) and phenyl group orientation .

- Optical Rotation : Measure specific rotation (e.g., [α] = -40° for related chiral amines) to confirm enantiomeric purity .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., calculated 199.25 g/mol for the free base) and detect impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to avoid inhalation or dermal contact .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the compound’s pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare the target compound with analogs like tramadol derivatives (e.g., 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride) to assess binding affinity to μ-opioid receptors. For example, replacing the phenyl group with a 3-methoxyphenyl moiety increases analgesic potency due to enhanced receptor interaction .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding energies and identify critical residues (e.g., Asp147 in the μ-opioid receptor) .

Q. What experimental strategies resolve contradictions in reported LogD/pKa values for this compound?

- Methodological Answer :

- pH-Dependent LogD Analysis : Measure partition coefficients at pH 5.5 and 7.4 via shake-flask methods. Reported values (LogD = -1.42 at pH 5.5; 0.23 at pH 7.4) reflect ionization of the dimethylamino group, which impacts membrane permeability .

- Potentiometric Titration : Determine pKa (≈9.04) using a GLpKa instrument to validate literature data and adjust buffer conditions for stability studies .

Q. How can in vitro assays be designed to evaluate the compound’s inhibition of neurotransmitter reuptake?

- Methodological Answer :

- Radioligand Binding Assays : Use H-norepinephrine and H-serotonin in synaptosomal preparations to quantify reuptake inhibition. Include positive controls (e.g., venlafaxine) and calculate IC values .

- Functional Assays : Employ HEK293 cells transfected with human serotonin transporters (SERT) to measure uptake inhibition via fluorescence-based methods (e.g., FLIPR Tetra) .

Key Considerations for Researchers

- Stereochemical Analysis : Always confirm enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) to avoid misinterpretation of pharmacological data .

- Contradictory Data : Cross-validate physicochemical properties (e.g., LogD) across multiple labs and methodologies to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for opioid-related research, including DEA licensing for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.